From cycloheptanones: [] Cycloheptanones can react with aromatic aldehydes and malononitrile in a one-pot multicomponent reaction using sodium alkoxide as a catalyst to yield benzylidene-2-alkoxy-4-aryl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile derivatives.
From 6-aminomethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones: [, ] These compounds can react with phenylchloroketene, followed by dehydrochlorination, to yield N,N-disubstituted 4-amino-6,7,8,9-tetrahydro-3-phenylcyclohepta[b]pyran-2(5H)-ones.
From 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]selenophene-3-carbonitrile: [] This compound can undergo cyclocondensation with formic acid or formamide to afford selenophenopyrimidine and selenophenopyrimidone derivatives, which can be further modified.
Molecular Structure Analysis
The molecular structures of various cyclohepta[b]pyridine derivatives have been determined using X-ray crystallography: [, , , , , , , ]
Cycloheptane ring conformation: The cycloheptane ring typically adopts a half-chair conformation. []
Hydrogen bonding: N—H⋯Nnitrile hydrogen bonds are commonly observed, leading to the formation of inversion dimers. [, ] C—H⋯N hydrogen bonds also contribute to crystal packing. []
Chemical Reactions Analysis
Nucleophilic substitution: 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]seleno[2,3-d]pyrimidine can undergo nucleophilic substitution reactions with hydrazine hydrate, pyrrolidine, and morpholine. []
Dehydrochlorination: Dichloroketene adducts can be dehydrochlorinated using collidine. []
Cyclization: Formic acid in the presence of MCM-41(H) can be used for the cyclization of 2-amino-8,9-diacetoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[b]thiophene-1-carbonitrile. []
Mechanism of Action
Serotonin-1A receptor interaction: A study investigating prepulse inhibition disruption suggests potential interactions of some cyclohepta[b]pyridine derivatives with serotonin-1A receptors. []
Acetylcholinesterase inhibition: Some pyrano[2,3-b]quinolines, structurally related to cyclohepta[b]pyridines, exhibit acetylcholinesterase inhibitory activity. [, ]
Applications
Anticancer agents: Several synthesized selenophenopyrimidine derivatives displayed anticancer activity against the MCF-7 breast cancer cell line. [] Similarly, various quinoline derivatives with cyclohepta[b]pyridine moieties exhibited promising anticancer activity against MCF7 cells. []
Other potential applications: Some derivatives displayed weak local anesthetic activity, anti-inflammatory activity, and analgesic activity in animal models. [, ]
Compound Description: This compound is part of a homologous series with increasing ring sizes, along with two other compounds discussed below. All three compounds exhibit similar packing structures influenced by C—H⋯N hydrogen bonds [].
Compound Description: This compound belongs to the same homologous series as the previous compound and exhibits similar hydrogen bonding patterns in its crystal structure [].
Compound Description: This compound is the third member of the homologous series, displaying the same hydrogen bonding pattern as the other two compounds in the series [].
Compound Description: This compound, along with the next compound listed, forms inversion dimers through N—H⋯Nnitrile hydrogen bonds in its crystal structure [].
Compound Description: Similar to the previous compound, this derivative also exhibits inversion dimers linked by N—H⋯Nnitrile hydrogen bonds in its crystal structure [].
Compound Description: This compound features a glucoside moiety attached to the pyridone ring via a sulfur atom. Its crystal packing is determined by short H⋯O contacts [].
Compound Description: This derivative exhibits a chair conformation of its cycloheptane ring and forms inversion dimers through N—H⋯Nnitrile hydrogen bonds in its crystal structure [].
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-5-one
Compound Description: This compound serves as a crucial starting material for synthesizing benzomorphan-like analgesics [].
Compound Description: This compound is produced during the reaction of N,N-disubstituted 6-aminomethylene-b,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones with dichloroketene, particularly when aliphatic N-substitution is present [].
Compound Description: This describes a group of compounds with varying substituents at the 4-position. The core structure consists of a benzo[6,7]cyclohepta[1,2-b]pyridine scaffold with a methoxy group at the 2-position and a carbonitrile group at the 3-position []. The crystal structures of two specific derivatives, 6,7-dihydro-2-methoxy-4-(4-methylphenyl)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile (IIIa) and 4-(4-chlorophenyl)-6,7-dihydro-2-methoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile (IIIb), have been elucidated [].
Compound Description: This group of compounds, featuring varying alkoxy and aryl substituents, is synthesized through the reaction of 6-arylmethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones with malononitrile in the presence of an appropriate alcohol and sodium [].
Compound Description: These compounds, synthesized by reacting phenylchloroketene with N,N-disubstituted 6-aminomethylene-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones followed by dehydrochlorination, exhibit promising platelet antiaggregating activity [].
Compound Description: This compound serves as a precursor for various heterocyclic compounds with potential biological activity, including pyrano[2,3-d]pyrimidine, chromeno[2,3-d]pyrimidine, pyrido[3′,2′:5,6]pyrano[2,3-b]pyridine, and pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives [, ].
Compound Description: These derivatives, synthesized by reacting phenylchloroketene with N,N-disubstituted 2-aminomethylenecycloheptanones followed by dehydrochlorination, show potential as platelet antiaggregating agents [].
Compound Description: This refers to a series of compounds containing a quinoline nucleus substituted with various heterocyclic moieties. These compounds were synthesized and evaluated for their anticancer activity against the MCF7 breast cancer cell line [].
4-Amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines and 4-Amino-6,7,8,9-tetrahydro-2,3-diphenyl-5H-cyclohepta[e]furo[2,3-b]pyridine
Compound Description: These compounds are tacrine analogues designed as potential acetylcholinesterase (AChE) inhibitors. They were prepared via Friedländer condensation using polyfunctionalized ethyl [6-amino-5-cyano-4H-pyran]-3-carboxylates and 2-amino-3-cyano-4,5-diarylfurans [, ].
Compound Description: Similar to the previous set, these compounds are also tacrine analogues synthesized as potential AChE inhibitors. They were prepared using a Friedländer condensation involving ethyl [6-amino-5-cyanopyridine]-3-carboxylates and 2-amino-3-cyano-4,5-diphenylthiophene [, ].
6,7,8,9-Tetrahydro-2-methoxy-5H-benzo[7]annulen-6-one and its derivatives
Compound Description: This compound and its derivatives, including 2,3,4,5,6,7-hexahydro-9-methoxy-1H-benzo[3,4]cyclohepta[1,2-b]pyridin-3-one and 2,3,4,4a,5,6-hexahydro-8-methoxy-1H-benzo[5,6]cyclohepta[1,2-b]pyridin-2-one, are part of a study exploring the synthesis and utilization of 6-aminotetrahydrobenzo[7]annulenes [].
Derivatives of 6,7,8,9-Tetrahydro-1,2-dimethoxy-5H-benzo[7]annulen-5-one
Compound Description: This entry encompasses a series of compounds derived from 6,7,8,9-tetrahydro-1,2-dimethoxy-5H-benzo[7]annulen-5-one, including its hydroxyimino derivative, various intermediates, and final products like trans-2,3,4,4a,5,6,7,11b-octahydro-8,9-dimethoxy-4-propylbenzo[6,7]cyclohept[1,2-b][1,4]oxazine [].
Compound Description: These seven compounds were identified as exogenous activators of GPR17, a G protein-coupled receptor found to be highly expressed in the liver [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.